molecular formula C7H11IO2 B2488491 6-(Iodomethyl)hexahydrofuro[3,4-b]furan CAS No. 2138125-71-8

6-(Iodomethyl)hexahydrofuro[3,4-b]furan

Cat. No. B2488491
CAS RN: 2138125-71-8
M. Wt: 254.067
InChI Key: JAMMVEFARYPTSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexahydrofuro[2,3-b]furan derivatives are synthesized through various routes, emphasizing stereoselective processes to achieve high enantiomeric excess. For example, Ghosh et al. (2006) reported a stereoselective synthesis involving an ester-derived titanium enolate based highly stereoselective anti-aldol reaction, yielding compounds with >99% enantiomeric excess (Ghosh, Li, & Perali, 2006). Another method involves a novel bicyclization, presenting an efficient approach to synthesizing 3a,6a-dihydrofuro[2,3-b]furan derivatives without catalysts, as developed by Shu et al. (2013) (Shu et al., 2013).

Molecular Structure Analysis

The molecular structure of hexahydrofuro[2,3-b]furan derivatives is characterized by X-ray structural analysis, revealing the arrangement of atoms within the molecule. Akhrem et al. (2001) investigated different intermolecular compounds, establishing the relationship between spectral absorption bands and the medium surrounding the molecule (Akhrem et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives often leverage their reactivity towards creating complex structures. For instance, the synthesis of enantiomerically pure furan derivatives catalyzed by a mixed Lewis acid system highlights the transformation through synergistic interactions, as demonstrated by Saquib et al. (2009) (Saquib, Husain, Kumar, & Shaw, 2009).

Physical Properties Analysis

The physical properties of hexahydrofuro[2,3-b]furan derivatives and related molecules, such as thermal stability and phase behavior, are crucial for their application in synthesis and formulation. However, detailed studies specifically addressing the physical properties of "6-(Iodomethyl)hexahydrofuro[3,4-b]furan" are scarce in the literature.

Chemical Properties Analysis

Chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for understanding the utility of hexahydrofuro[2,3-b]furan derivatives in synthetic chemistry. The work of Aschmann et al. (2011, 2014) provides insights into the reactivity of furan and alkylfurans with OH radicals, contributing to our understanding of their chemical properties (Aschmann, Nishino, Arey, & Atkinson, 2011); (Aschmann, Nishino, Arey, & Atkinson, 2014).

Scientific Research Applications

Synthesis of HIV Protease Inhibitors

One significant application of hexahydrofuro[3,4-b]furan derivatives is in the synthesis of HIV protease inhibitors. For instance, a key component of several HIV protease inhibitors, including darunavir, is efficiently synthesized using a concise method involving hexahydrofuro[2,3-b]furan-3-ol (Sevenich et al., 2017). Another study reported a stereoselective synthesis of a similar compound, demonstrating its importance as a high-affinity ligand in new generations of HIV protease inhibitors (Ghosh et al., 2006).

Method Development for Furo[2,3-b]furan Derivatives

Research has also focused on developing efficient synthesis methods for racemic hexahydrofuro[2,3-b]furan-3-ol, utilizing catalysts like Yb(fod)3. This method provides access to optically enriched enantiomers, indicating its potential in constructing various furo[2,3-b]furan derivatives (Yu et al., 2007).

Exploration of Furans for Heterocyclic Compound Synthesis

Furans, including hexahydrofuro derivatives, are explored as scaffolds for synthesizing a range of heterocyclic compounds. Such studies involve acid-catalyzed rearrangements and ring-opening reactions, contributing to the understanding of furan chemistry and its applications in synthesizing functionalized heterocycles (Alves et al., 2017).

Biomass-Derived Furanic Compound Reduction

The reduction of biomass-derived furanic compounds, including those related to hexahydrofuro[3,4-b]furan, is studied for converting oxygen-rich compounds. This research is significant for biorefinery applications, offering insights into various reaction types like hydrogenation and C-O hydrogenolysis (Nakagawa et al., 2013).

Catalytic Synthesis and Organic Semiconductors

Furan derivatives have been utilized in the catalytic synthesis of various substances, including organic semiconductors. Research in this area explores the synthesis and electrochemical properties of substances like distyrylbenzofuro derivatives, highlighting the potential of furans in organic electronic applications (Kadac et al., 2012).

properties

IUPAC Name

6-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-3-6-7-5(4-10-6)1-2-9-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMVEFARYPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1COC2CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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